(4-(6-(Piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
Description
The compound (4-(6-(Piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a heterocyclic small molecule featuring a pyridazine core substituted with a piperidine moiety, linked via a piperazine bridge to a 4-(trifluoromethyl)phenyl ketone group. Its structure combines a six-membered diazine (pyridazine) ring, known for electron-deficient properties, with a piperazine-piperidine pharmacophore and a lipophilic trifluoromethylphenyl group.
Properties
IUPAC Name |
[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N5O/c22-21(23,24)17-6-4-16(5-7-17)20(30)29-14-12-28(13-15-29)19-9-8-18(25-26-19)27-10-2-1-3-11-27/h4-9H,1-3,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJZUMWWEDTLIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-(Piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyridazine ring: Starting with a suitable precursor, such as a substituted hydrazine, the pyridazine ring can be formed through cyclization reactions.
Introduction of the piperidine group: The piperidine moiety can be introduced via nucleophilic substitution reactions.
Attachment of the piperazine group: This step often involves the use of piperazine derivatives in a nucleophilic substitution reaction.
Incorporation of the trifluoromethylphenyl group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(4-(6-(Piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperidine and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(4-(6-(Piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-(6-(Piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine and Trifluoromethylphenyl Moieties
Several compounds share structural motifs with the target molecule, enabling comparisons of physicochemical and functional properties:
Key Observations :
- Heterocyclic Core : The target compound’s pyridazine ring (two adjacent nitrogen atoms) offers distinct electronic properties compared to thiophene (in MK47) or pyrazolopyrimidine (in ). Pyridazine’s electron deficiency may enhance binding to targets requiring π-π interactions with electron-rich residues .
- Substituent Effects : The trifluoromethyl group in all listed compounds enhances lipophilicity, but its position (para in the target vs. ortho/meta in others) influences steric and electronic interactions .
- Pharmacophore Complexity : The piperazine-piperidine dual ring system in the target compound may improve metabolic stability compared to simpler piperazine derivatives like MK47 .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | MK47 | Compound 23 |
|---|---|---|---|
| Molecular Weight | ~479.45 | ~342.34 | ~424.38 |
| Calculated LogP | 3.8 | 3.5 | 4.1 |
| Hydrogen Bond Acceptors | 7 | 4 | 5 |
| Rotatable Bonds | 6 | 4 | 5 |
Implications :
- The target compound’s higher molecular weight and rotatable bond count may reduce oral bioavailability compared to MK47 but could improve target residence time due to increased conformational flexibility .
- The trifluoromethyl group’s contribution to LogP (~1.0 per CF3 group) aligns with trends in analogues, though positional isomers (e.g., para vs. meta) modulate solubility .
Biological Activity
The compound (4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone, often referred to as P4B, has garnered attention in recent years for its diverse biological activities. This article delves into its synthesis, mechanisms of action, and potential applications, supported by relevant case studies and data tables.
Chemical Structure and Synthesis
P4B is a synthetic organic compound characterized by its complex structure, which includes piperidine, pyridazine, and trifluoromethyl phenyl groups. The synthesis of P4B involves several steps, including the formation of piperazine and pyridazine derivatives. The general synthetic route can be outlined as follows:
- Formation of Piperazine Derivative : Piperazine is reacted with appropriate carbonyl compounds.
- Pyridazine Synthesis : The pyridazine moiety is introduced through cyclization reactions.
- Final Coupling : The trifluoromethyl phenyl group is attached to complete the synthesis.
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the final product .
Cellulose Biosynthesis Inhibition
P4B has been identified as a novel cellulose biosynthesis inhibitor (CBI). It disrupts the production of cellulose in Arabidopsis thaliana, a model organism for plant biology. This inhibition affects plant growth and development significantly. The mechanism involves interference with cellulose synthase activity, which is critical for cell wall formation .
Antimicrobial Properties
Recent studies have explored the antimicrobial potential of P4B against various pathogens. For instance, it has shown promising activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for certain derivatives . This suggests that modifications to the core structure may enhance its efficacy against resistant strains.
Case Study 1: Inhibition of Cellulose Synthase
In a controlled study, P4B was tested on Arabidopsis thaliana seedlings. Results indicated a significant reduction in seedling height and biomass compared to untreated controls, confirming its role as a CBI. Mutations in the cellulose synthase gene (CESA3) were found to confer resistance to P4B, further elucidating its mechanism of action .
Case Study 2: Antitubercular Activity
A series of derivatives based on P4B were synthesized and tested for their antitubercular activity. Among these, one compound exhibited an IC90 value of 40.32 μM against Mycobacterium tuberculosis H37Ra, demonstrating that structural modifications can lead to enhanced biological activity .
Table 1: Summary of Biological Activities of P4B Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
